molecular formula C2Cl2FN B3262228 Dichlorofluoro acetonitrile CAS No. 353-82-2

Dichlorofluoro acetonitrile

Cat. No.: B3262228
CAS No.: 353-82-2
M. Wt: 127.93 g/mol
InChI Key: IUHXUTRMGQCBPC-UHFFFAOYSA-N
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Description

Dichlorofluoro acetonitrile is an organic compound with the molecular formula C₂Cl₂FN. It is a nitrile derivative characterized by the presence of two chlorine atoms and one fluorine atom attached to the acetonitrile backbone. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlorofluoro acetonitrile can be synthesized through several methods. One common approach involves the reaction of acetonitrile with chlorine and fluorine sources under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete halogenation of the acetonitrile molecule .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Dichlorofluoro acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dichlorofluoro acetic acid, while substitution with an amine could produce dichlorofluoro acetamide .

Scientific Research Applications

Dichlorofluoro acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which dichlorofluoro acetonitrile exerts its effects involves interactions with various molecular targets. The presence of halogen atoms makes it highly reactive, allowing it to participate in a range of chemical reactions. These reactions often involve the formation of reactive intermediates that can interact with nucleophiles and electrophiles in biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

    Dichloromethyl acetonitrile: Similar in structure but lacks the fluorine atom.

    Difluorochloro acetonitrile: Contains two fluorine atoms and one chlorine atom.

    Trichloro acetonitrile: Contains three chlorine atoms and no fluorine.

Uniqueness

Dichlorofluoro acetonitrile is unique due to its specific combination of two chlorine atoms and one fluorine atom. This unique halogenation pattern imparts distinct reactivity and properties, making it valuable in specific synthetic applications .

Properties

IUPAC Name

2,2-dichloro-2-fluoroacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Cl2FN/c3-2(4,5)1-6
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHXUTRMGQCBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(F)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870509
Record name Dichloro(fluoro)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353-82-2
Record name Dichloro(fluoro)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichlorofluoro acetonitrile
Reactant of Route 2
Dichlorofluoro acetonitrile
Reactant of Route 3
Dichlorofluoro acetonitrile
Reactant of Route 4
Dichlorofluoro acetonitrile
Reactant of Route 5
Dichlorofluoro acetonitrile
Reactant of Route 6
Dichlorofluoro acetonitrile

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